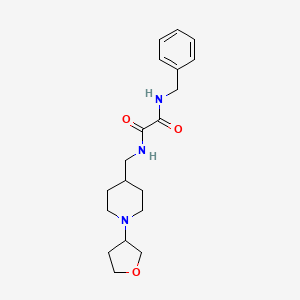

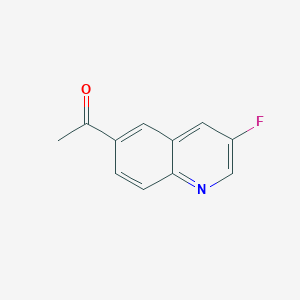

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula RCONR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms .

Synthesis Analysis

The synthesis of acetamides generally involves the reaction of acetic acid with amines. The specific synthesis process for “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide” would likely involve the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with acetic acid .Molecular Structure Analysis

The molecular structure of a compound like “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide” would be characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom, with various other groups attached to the nitrogen and carbonyl carbon atoms .Chemical Reactions Analysis

Acetamides can participate in a variety of chemical reactions. They can be hydrolyzed to produce acetic acid and the corresponding amine. They can also undergo reactions with various reagents to form other types of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide” would depend on its specific chemical structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the nature of the groups attached to the carbonyl and nitrogen atoms .Aplicaciones Científicas De Investigación

Protein Tyrosine Phosphatase 1B Inhibitors

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide derivatives have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the regulation of insulin signaling and energy balance. The synthesized compounds exhibited significant PTP1B inhibitory activity and showed a positive correlation with antidiabetic activity in in vivo models, suggesting potential applications in diabetes management (Saxena et al., 2009).

Pharmacological Assessment

Novel derivatives of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide have been synthesized and assessed for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds exhibited activities comparable with standard drugs in these categories, indicating their potential in drug development for various therapeutic areas (Rani et al., 2016).

Catalytic Hydrogenation in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide, is a crucial intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process involving a highly active and selective Pd/C catalyst has been developed, leading to an improved synthesis method for this compound, which is essential for dye manufacturing (Zhang, 2008).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, another derivative, serves as an intermediate in the total natural synthesis of antimalarial drugs. The chemoselective monoacetylation of this compound has been studied extensively, leading to insights into optimizing synthesis routes for antimalarial drugs (Magadum & Yadav, 2018).

Spatial Orientation in Anion Coordination

Derivatives of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide have shown interesting spatial orientations during anion coordination, providing valuable insights into molecular structures and interactions, which are crucial for understanding various chemical and biological processes (Kalita & Baruah, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(14)13-8-12(16-3)10-5-4-6-11(7-10)15-2/h4-7,12H,8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKQZRNSJSCVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC(=CC=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

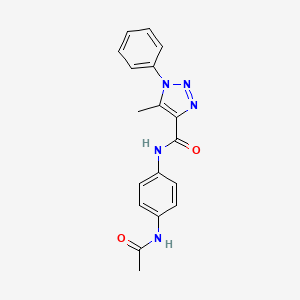

![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)

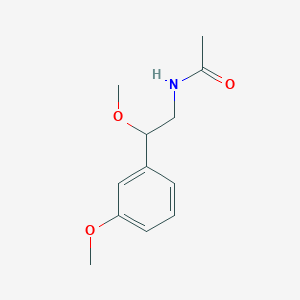

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)

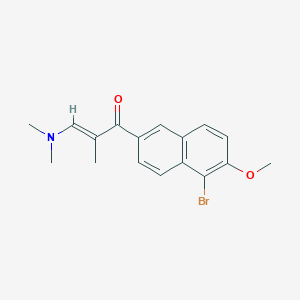

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)